[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles have potent biological applications and are present in several drugs used in the cure of cancer .
Synthesis Analysis
Thiazoles can be prepared through several artificial paths . For example, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .
Molecular Structure Analysis
The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .
Scientific Research Applications
Heterocyclic Compound Synthesis and Antibacterial Applications
Studies have demonstrated the synthesis of heterocyclic compounds incorporating elements like thiophene, thiazole, and pyridone, highlighting their significant role in developing new antibiotics and antibacterial drugs. These compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential in addressing antibiotic resistance and developing novel antimicrobial agents (Ahmed, 2007); (Darwish et al., 2014).
Antitumor Activity
The synthesis of polyfunctionally substituted heterocyclic compounds derived from related cyanoacetamide structures has been investigated for their antitumor activities. These studies have shown that some of these compounds exhibit high inhibitory effects against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, suggesting their potential in cancer therapy research (Shams et al., 2010).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions derived from similar structures have been studied as novel and green corrosion inhibitors for mild steel. These compounds offer a sustainable alternative to traditional corrosion inhibitors, with one showing up to 96.08% efficiency at low concentrations. Their application in protecting infrastructure and machinery from corrosion could have significant economic and environmental benefits (Srivastava et al., 2017).
Anticonvulsant Agents
Research has also focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety with potential anticonvulsant activities. These compounds have been tested for their efficacy in protecting against convulsions induced by picrotoxin, indicating their possible use in developing new treatments for epilepsy and other seizure-related disorders (Farag et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c19-12-18(8-4-5-9-18)21-15(22)10-24-17(23)14-11-25-16(20-14)13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNIEWAQUIMFNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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